6-Hydroxy-N1,N1-dimethylisophthalamide
Description
6-Hydroxy-N1,N1-dimethylisophthalamide is a substituted isophthalamide derivative characterized by a central benzene ring bearing two amide groups. The N1,N1-dimethyl substitution on one amide nitrogen and a hydroxyl group at the 6-position of the aromatic ring define its structure.
Properties
Molecular Formula |
C10H12N2O3 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
4-hydroxy-3-N,3-N-dimethylbenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C10H12N2O3/c1-12(2)10(15)7-5-6(9(11)14)3-4-8(7)13/h3-5,13H,1-2H3,(H2,11,14) |
InChI Key |
QUKQPQPKZYVZSA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CC(=C1)C(=O)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-N1,N1-dimethylisophthalamide typically involves the reaction of isophthalic acid derivatives with dimethylamine under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of 6-Hydroxy-N1,N1-dimethylisophthalamide involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process includes steps such as purification and crystallization to ensure the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-N1,N1-dimethylisophthalamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride under controlled temperature conditions.
Substitution: Common reagents include halogens and nucleophiles under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols .
Scientific Research Applications
6-Hydroxy-N1,N1-dimethylisophthalamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme activity and protein interactions.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Hydroxy-N1,N1-dimethylisophthalamide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, leading to changes in biochemical pathways. The exact mechanism depends on the specific application and the biological system involved .
Comparison with Similar Compounds
Structural Analogues in Isoquinoline Derivatives
Compounds such as 6,7-Dimethoxy-1-methyl-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (6f) () share a carboxamide functional group but differ in core structure (isoquinoline vs. benzene) and substituents (methoxy vs. hydroxy). Key distinctions:
Comparison with N-Hydroxyoctanamide (CAS 7377-03-9)
N-Hydroxyoctanamide () is a linear aliphatic hydroxamic acid, contrasting with the aromatic backbone of 6-Hydroxy-N1,N1-dimethylisophthalamide. Key differences:
Comparison with Dipotassium 7-hydroxynaphthalene-1,3-disulphonate (CAS 842-18-2)
This sulfonated naphthalene derivative () differs significantly in structure but shares a hydroxyl group. Notable contrasts:
- Sulfonate vs. Amide Groups : The sulfonate groups in Dipotassium 7-hydroxynaphthalene-1,3-disulphonate confer high water solubility and ionic character, unlike the amide-dominated hydrophilicity of the target compound .
- Applications : Sulfonates are often used as surfactants or dyes, whereas amides like 6-Hydroxy-N1,N1-dimethylisophthalamide may have pharmaceutical or agrochemical applications due to their hydrogen-bonding capacity .
Table 1: Structural and Functional Comparison
| Compound | Core Structure | Key Functional Groups | Solubility (Inferred) | Potential Applications |
|---|---|---|---|---|
| 6-Hydroxy-N1,N1-dimethylisophthalamide | Benzene | Hydroxy, N1,N1-dimethylamide | Moderate (polar solvents) | Pharmaceuticals, agrochemicals |
| 6,7-Dimethoxy-1-methyl-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (6f) | Isoquinoline | Methoxy, phenylamide | Low (organic solvents) | Bioactive intermediates |
| N-Hydroxyoctanamide | Aliphatic chain | Hydroxamic acid | High (aqueous) | Chelating agents, metallurgy |
| Dipotassium 7-hydroxynaphthalene-1,3-disulphonate | Naphthalene | Hydroxy, sulfonate | Very high (aqueous) | Surfactants, dyes |
Research Findings and Implications
- Bioactivity: Isoquinoline derivatives like 6f () exhibit neuroactive properties, suggesting that 6-Hydroxy-N1,N1-dimethylisophthalamide’s aromatic amide structure may also interact with biological targets, albeit with modified potency due to its hydroxyl group .
- Stability : The dimethylamide group likely enhances hydrolytic stability compared to hydroxamic acids (e.g., N-Hydroxyoctanamide), making the target compound suitable for oral drug formulations .
- Synthetic Utility : The hydroxyl group in 6-Hydroxy-N1,N1-dimethylisophthalamide could serve as a site for further functionalization, analogous to sulfonate modifications in compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
